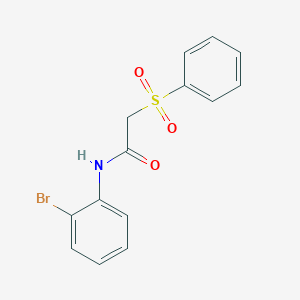![molecular formula C20H21N3O3S2 B285585 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B285585.png)
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a benzenesulfonyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which is then functionalized with a benzenesulfonyl group
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Functionalization with Benzenesulfonyl Group: The benzimidazole core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Introduction of Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
科学的研究の応用
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial cell division by targeting proteins involved in this process . In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the benzenesulfonyl and piperidine groups.
Thiabendazole: An anthelmintic drug with a benzimidazole core, used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole core, a benzenesulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .
特性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(22-13-7-2-8-14-22)15-27-20-21-17-11-5-6-12-18(17)23(20)28(25,26)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
InChIキー |
OCUODGXUXGKDLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B285503.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
